molecular formula C25H23N3O3S2 B2703139 N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE CAS No. 307509-18-8

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2703139
CAS No.: 307509-18-8
M. Wt: 477.6
InChI Key: KXNYOATZXIVJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a benzamide derivative featuring a benzothiazole moiety linked to a phenyl ring and a piperidine sulfonyl group. The sulfonyl-piperidine group enhances solubility and may influence binding affinity to biological targets, such as kinases or G-protein-coupled receptors .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c29-24(18-10-14-21(15-11-18)33(30,31)28-16-4-1-5-17-28)26-20-12-8-19(9-13-20)25-27-22-6-2-3-7-23(22)32-25/h2-3,6-15H,1,4-5,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNYOATZXIVJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups results in corresponding amines .

Scientific Research Applications

Antiviral Activity

Recent studies indicate that compounds similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide exhibit antiviral properties. For instance, research on related benzothiazole derivatives has shown efficacy against the Ebola virus by inhibiting viral entry mechanisms . The structural similarity suggests potential for this compound to act similarly in viral infections.

Anticonvulsant Properties

A series of compounds derived from benzothiazole have been evaluated for anticonvulsant activity. These studies utilized models such as maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ), demonstrating that certain derivatives exhibited protective effects comparable to standard anticonvulsant medications like phenytoin and carbamazepine . This positions this compound as a candidate for further investigation in seizure disorders.

Inhibition of Enzymatic Activity

The compound may also serve as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are implicated in various pathophysiological conditions including inflammation and pain . The inhibition of these enzymes can lead to increased levels of endogenous signaling molecules, potentially providing therapeutic benefits in pain management and inflammatory diseases.

Table 1: Summary of Research Findings

Study FocusFindingsReference
Antiviral ActivityInhibitory effects on Ebola virus entry mechanisms; EC50 values demonstrating potency.
Anticonvulsant ActivityCompounds showed protective effects in MES and scPTZ models comparable to standard drugs.
Enzymatic InhibitionPotential inhibition of sEH and FAAH leading to therapeutic implications in pain management.

Mechanism of Action

The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes like M. tuberculosis DprE1, which is crucial for the biosynthesis of the bacterial cell wall . The compound may also interact with other proteins and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Benzothiazole Derivatives

  • N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride Key Difference: Fluorine substitution at the 4-position of the benzothiazole ring and a dimethylaminoethyl side chain. Impact: Fluorine enhances metabolic stability and lipophilicity, while the dimethylaminoethyl group may improve solubility in acidic environments due to protonation. The hydrochloride salt further increases aqueous solubility compared to the non-salt form of the target compound .

Piperazine/Trimethylstannyl Derivatives

  • N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide Key Difference: Trimethylstannyl group replaces the sulfonyl-piperidine moiety.

Nitro-Substituted Analogs

  • N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-4-nitro-N-2-pyridinylbenzamide Key Difference: Nitro group at the 4-position of the benzamide core. Predicted pKa (~6.67) suggests moderate solubility at physiological pH .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Predictors
Target Compound ~509.6 (est.) Benzothiazole, Piperidine-SO₂ High (sulfonyl group)
Fluorinated Analog ~579.3 4-F-benzothiazole, HCl salt Very high (ionizable groups)
Nitro-MPPF 461.51 Nitro, Piperazine Moderate (pH-dependent)

Note: Molecular weights and solubility are estimated based on structural analogs.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a compound that integrates the pharmacologically significant benzothiazole and piperidine moieties. This compound has gained attention due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The following sections will detail its biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure

The compound's structure can be described as follows:

  • Benzothiazole moiety : A heterocyclic aromatic compound that contributes to various biological activities.
  • Piperidine sulfonamide : Known for its role in enzyme inhibition and potential therapeutic applications.

Antibacterial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, a study indicated that derivatives of benzothiazole and piperidine demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate to Strong
Compound BBacillus subtilisModerate to Strong
Compound CEscherichia coliWeak to Moderate

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it shows strong inhibition against urease and acetylcholinesterase (AChE).

  • Urease Inhibition : Compounds similar to this one have displayed IC50 values in the low micromolar range, indicating potent urease inhibition . For example:
CompoundIC50 (µM)Reference Standard
Compound D2.14 ± 0.003Thiourea (21.25 ± 0.15)

This suggests that these compounds could be promising candidates for further development as urease inhibitors.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been documented extensively. For example, fluorinated benzothiazoles have shown cytotoxic effects in various cancer cell lines, including breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Study on Dual Inhibition

A recent study focused on the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) using benzothiazole-phenyl analogs. This research highlighted the importance of these compounds in pain management and anti-inflammatory treatments . The study reported that certain analogs exhibited low nanomolar inhibition potencies for both enzymes.

Structure-Activity Relationship (SAR)

The SAR studies conducted on benzothiazole derivatives have provided insights into how structural modifications can enhance biological activity. Modifications at specific positions on the benzothiazole ring significantly affect the binding affinity to target enzymes and receptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide, and how are intermediates purified?

  • Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core (e.g., via condensation of 2-aminothiophenol with substituted benzaldehydes) followed by coupling with a piperidine sulfonyl benzamide moiety. Key steps include reductive amination for piperidine derivatives (as in ) and purification via column chromatography (chloroform:methanol eluent) or crystallization from ethers . Intermediate characterization relies on NMR and mass spectrometry to confirm structural integrity .

Q. How should researchers validate the structural identity of this compound and its intermediates?

  • Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm proton environments (e.g., benzothiazole aromatic protons, piperidine sulfonyl groups).
  • Mass spectrometry : Verify molecular weight and fragmentation patterns.
  • Elemental analysis : Ensure purity and stoichiometry.
    Cross-referencing with spectral databases (e.g., PubChem) is critical .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Answer : Screen against Gram-positive bacteria (e.g., S. aureus) and Mycobacterium tuberculosis H37Rv, as structurally related benzothiazoles show activity in these models . Use microplate alamarBlue assays for mycobacterial inhibition and broth dilution for antibacterial testing. Compare results to standard drugs (e.g., ampicillin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antitubercular activity?

  • Answer : Systematically modify substituents on the benzothiazole (e.g., 6-fluoro, 6-nitro) and piperidine sulfonyl groups. shows 6-nitro substitution enhances M. tuberculosis inhibition, while 6-fluoro improves Gram-positive targeting. Use combinatorial chemistry to generate derivatives and assay against resistant strains .

Q. What computational strategies are effective for predicting binding modes and target engagement?

  • Answer : Perform molecular docking against M. tuberculosis enoyl-ACP reductase (InhA) or bacterial gyrase, leveraging software like AutoDock Vina. Validate with molecular dynamics simulations to assess binding stability. demonstrates similar workflows for Alzheimer’s targets .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer : Standardize assay conditions (e.g., inoculum size, solvent controls) to minimize variability. Cross-validate using orthogonal methods: e.g., compare MIC values from broth dilution with time-kill kinetics. Re-evaluate compound stability (e.g., via HPLC) to rule out degradation artifacts .

Q. What advanced purification techniques address challenges in isolating sulfonamide-containing derivatives?

  • Answer : Employ preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolation. For hygroscopic intermediates, use lyophilization under inert atmosphere. highlights crystallization optimization for similar sulfonamides .

Methodological Considerations

Q. What are the best practices for scaling up synthesis without compromising yield?

  • Answer : Optimize solvent systems (e.g., switch from THF to DMF for better solubility) and employ flow chemistry for exothermic steps. Monitor reaction progress with in-situ IR spectroscopy. notes challenges in scaling reductive amination, suggesting catalytic hydrogenation as an alternative .

Q. How can researchers design analogs to improve metabolic stability?

  • Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide moiety to reduce CYP450-mediated oxidation. highlights the role of trifluoromethyl groups in enhancing pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.